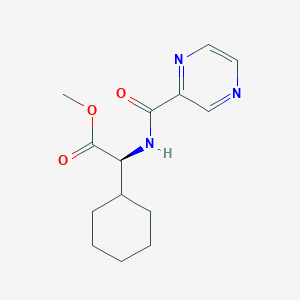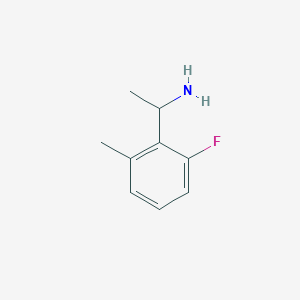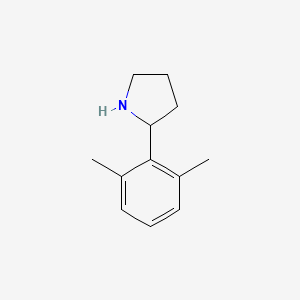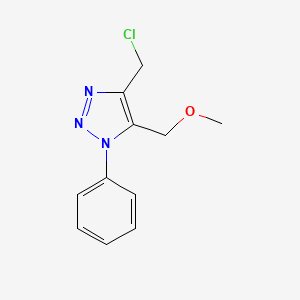
4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring and the phenyl ring are likely to be planar due to the sp2 hybridization of their atoms. The chloromethyl and methoxymethyl groups are likely to be in a tetrahedral configuration due to the sp3 hybridization of their carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chloromethyl group could undergo nucleophilic substitution reactions, while the methoxymethyl group could participate in ether cleavage reactions under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity towards different chemical reagents .Scientific Research Applications
Synthesis and Chemical Transformations
The triazole compound is an integral part of synthetic chemistry, serving as a precursor or intermediate in the synthesis of a wide range of compounds. For example, the synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles, including derivatives that can be functionalized into 4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole, have been detailed. This process allows for the creation of compounds with potential applications in medicinal chemistry and material science due to their modifiable structure and reactivity towards various quenching agents, leading to high yields of the corresponding 5-substituted 1,2,3-triazole (Iddon & Nicholas, 1996).
Molecular Interactions and Structural Analysis
The compound's derivatives, particularly those substituted on the triazole ring, have been studied for their molecular interactions, such as π-hole tetrel bonding. These interactions are significant in the formation of self-assembled dimers and influence the compound's electronic properties. Such studies are crucial for understanding the compound's role in designing novel materials with specific electronic or structural characteristics (Ahmed et al., 2020).
Pharmaceutical Research and Drug Development
In the context of pharmaceutical research, the triazole ring, integral to compounds like 4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole, is a key scaffold in the development of novel therapeutic agents. Research has demonstrated the utility of triazole derivatives as inhibitors targeting various biological pathways, including those with potential anticancer properties. For instance, the synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties have shown significant cytotoxic activities against a panel of human cancer cell lines. These findings underscore the potential of triazole derivatives in the design of new anticancer drugs (Liu et al., 2017).
Material Science and Corrosion Inhibition
Moreover, triazole derivatives have applications in material science, particularly in corrosion inhibition. The structural features of the triazole ring contribute to its effectiveness as a corrosion inhibitor, protecting metals from corrosive environments. This application is critical in extending the lifespan of metal components in various industrial applications (Bentiss et al., 2009).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for specific safety information. If the compound is similar to chloromethyl methyl ether, it should be handled with care as it might form unstable peroxides when exposed to oxygen or air .
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-5-(methoxymethyl)-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-8-11-10(7-12)13-14-15(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZDCXFMDFYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



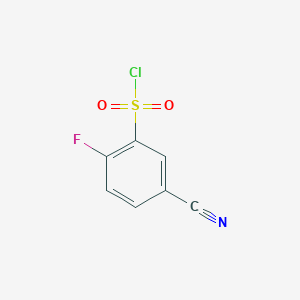
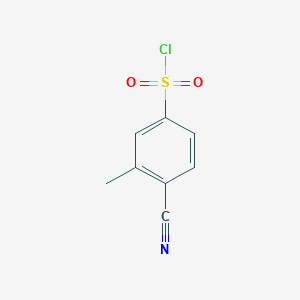
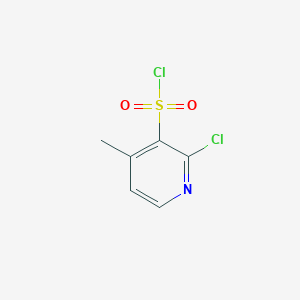
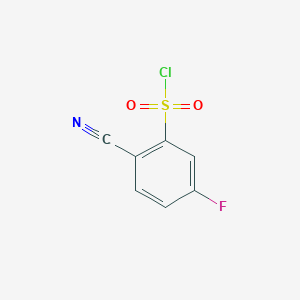
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
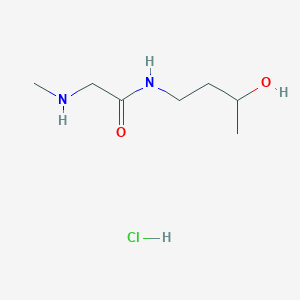
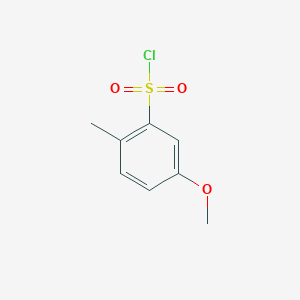
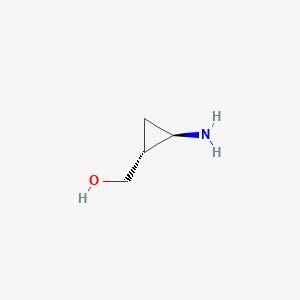
![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)
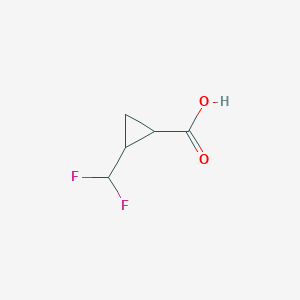
![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)
